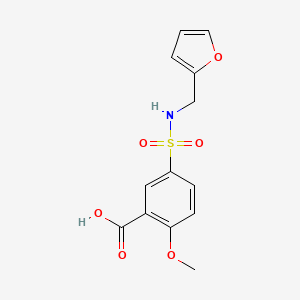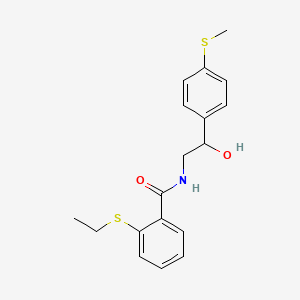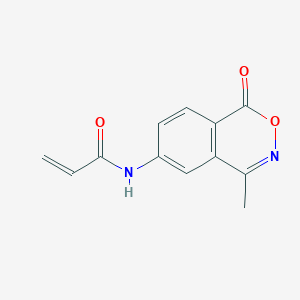![molecular formula C12H10N4O2 B2442023 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 1209777-97-8](/img/structure/B2442023.png)
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the nitrogen atom of the pyrazole ring and hydroxyl groups at the 4 and 6 positions of the pyrimidine ring.
Méthodes De Préparation
The synthesis of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of p-toluidine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with formamide to form the pyrazolo[3,4-d]pyrimidine core, followed by hydroxylation at the 4 and 6 positions .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of microwave-assisted synthesis and flow chemistry techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: The hydroxyl groups at the 4 and 6 positions can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolo[3,4-d]pyrimidine derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation and survival, such as kinases and proteases. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but differ in the position of the pyrazole ring fusion.
Pyrazolo[5,1-c]triazines: These compounds contain an additional nitrogen atom in the ring system, which can alter their chemical reactivity and biological activity.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in the ring system and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMSSCJQDPNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diethyl-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441940.png)
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
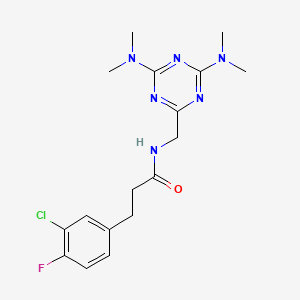
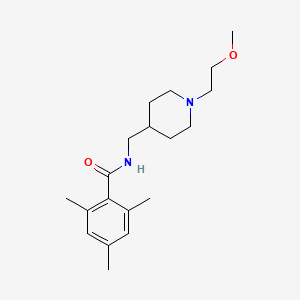
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2441950.png)
![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
![N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2441957.png)

